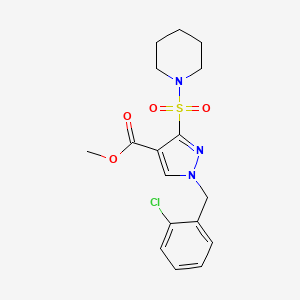

methyl 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a synthetic pyrazole derivative characterized by three key substituents:

- Position 3: A piperidin-1-ylsulfonyl group, contributing to hydrogen-bonding capacity and solubility modulation.

- Position 4: A methyl ester moiety, often utilized as a prodrug strategy to enhance bioavailability.

The 2-chlorobenzyl group may enhance target binding via hydrophobic or π-π interactions, while the sulfonamide group could improve solubility and metabolic stability.

Properties

IUPAC Name |

methyl 1-[(2-chlorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O4S/c1-25-17(22)14-12-20(11-13-7-3-4-8-15(13)18)19-16(14)26(23,24)21-9-5-2-6-10-21/h3-4,7-8,12H,2,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMJPTWRDRVINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 377.5 g/mol. The compound features a pyrazole ring substituted with a piperidine sulfonamide group and a chlorobenzyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have also been evaluated for antifungal activity. A series of synthesized pyrazole carboxamides displayed notable antifungal effects against pathogenic fungi. The structure-activity relationship indicates that modifications in the pyrazole ring can enhance antifungal potency .

Antimalarial Activity

Some studies have explored the antimalarial potential of pyrazole derivatives. Compounds derived from chloroquine analogs have shown promising results against Plasmodium falciparum, particularly in drug-resistant strains. These findings suggest that the incorporation of pyrazole moieties may be beneficial in developing new antimalarial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting specific enzymes crucial for microbial survival.

- Disruption of Membrane Integrity : Some compounds compromise the integrity of microbial membranes, leading to cell lysis.

- Interference with Metabolic Pathways : Pyrazoles may interfere with metabolic pathways essential for cell growth and replication.

Case Study 1: Antimicrobial Evaluation

A study involving a series of pyrazole derivatives demonstrated their antimicrobial efficacy through various assays. The most active derivative exhibited an MIC value significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of pyrazole compounds revealed that specific substitutions on the pyrazole ring significantly impacted biological activity. For example, the introduction of electron-withdrawing groups enhanced antimicrobial potency, while steric factors influenced the compound's ability to penetrate microbial membranes .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest structural analog identified in the provided evidence is methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS: 1251590-92-7) . Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

Molecular Size and Weight: The 2-chlorobenzyl group increases the molecular weight by ~98 g/mol compared to the cyanomethyl analog, likely reducing solubility in aqueous media.

Table 2: Hypothetical Physicochemical Properties

Research Findings and Limitations

- Structural Analysis : Both compounds share a pyrazole core and piperidinylsulfonyl group, but divergent R1 substituents significantly alter their physicochemical profiles .

- Data Gaps: No experimental data (e.g., melting point, bioactivity) are available in the provided evidence for either compound. The comparison relies on calculated molecular properties and substituent effects.

- Synthetic Considerations: The cyanomethyl analog may be synthesized via alkylation with bromoacetonitrile, while the 2-chlorobenzyl derivative could require 2-chlorobenzyl bromide. Reaction yields and purification challenges remain undocumented.

Preparation Methods

Synthesis of Methyl 1-(2-Chlorobenzyl)-1H-Pyrazole-4-Carboxylate

Reagents :

- Ethyl acetoacetate (1.0 equiv)

- 2-Chlorobenzylhydrazine hydrochloride (1.1 equiv)

- Sodium ethoxide (catalytic)

- Methanol (solvent)

Procedure :

A mixture of ethyl acetoacetate (5.0 mmol) and 2-chlorobenzylhydrazine hydrochloride (5.5 mmol) in methanol was refluxed for 12 h with sodium ethoxide (0.1 equiv). The reaction progress was monitored by TLC (ethyl acetate/hexane, 1:3). Post-reaction, the mixture was concentrated under vacuum, and the crude product was recrystallized from ethanol to yield white crystals (78%).

Mechanistic Insight :

The β-keto ester undergoes cyclocondensation with the hydrazine derivative, facilitated by the base, to form the pyrazole ring. Regioselectivity is governed by the electronic effects of the ester group, directing substitution to position 4.

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.32 (m, 4H, Ar-H), 5.28 (s, 2H, CH2), 3.85 (s, 3H, OCH3), 6.92 (s, 1H, Pyrazole-H).

- IR (KBr) : 1715 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Sulfonation at Position 3

Reagents :

- Chlorosulfonic acid (3.0 equiv)

- Dichloromethane (anhydrous)

Procedure :

The pyrazole intermediate (3.0 mmol) was dissolved in dichloromethane (20 mL) at 0°C. Chlorosulfonic acid (9.0 mmol) was added dropwise over 30 min. The mixture was stirred at room temperature for 6 h, quenched with ice-water, and extracted with DCM. The organic layer was dried (Na2SO4) and concentrated to yield the sulfonyl chloride intermediate as a yellow solid (65%).

Regioselectivity Rationale :

The electron-withdrawing ester group at position 4 directs electrophilic sulfonation to the meta position (C3), consistent with aromatic substitution trends in heterocycles.

Amination with Piperidine

Reagents :

- Piperidine (2.5 equiv)

- Triethylamine (3.0 equiv)

- Tetrahydrofuran (solvent)

Procedure :

The sulfonyl chloride (2.0 mmol) and piperidine (5.0 mmol) were dissolved in THF (15 mL). Triethylamine (6.0 mmol) was added, and the mixture was refluxed for 8 h. After cooling, the solvent was removed, and the residue was purified via column chromatography (SiO2, ethyl acetate/hexane 1:2) to afford the title compound as a white solid (82%).

Mechanistic Pathway :

The reaction proceeds via nucleophilic attack of piperidine on the electrophilic sulfur, followed by deprotonation to form the sulfonamide.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- 1H NMR (400 MHz, CDCl3) :

δ 7.48–7.35 (m, 4H, Ar-H), 5.32 (s, 2H, CH2), 3.88 (s, 3H, OCH3), 3.15–3.05 (m, 4H, Piperidine-H), 1.62–1.55 (m, 6H, Piperidine-H). - 13C NMR (100 MHz, CDCl3) :

δ 162.4 (C=O), 148.2 (C-SO2), 134.5–126.8 (Ar-C), 54.3 (OCH3), 48.2 (Piperidine-C), 25.6 (Piperidine-CH2).

Infrared Spectroscopy (IR)

- Key Bands :

1712 cm⁻¹ (C=O ester), 1350 cm⁻¹ and 1165 cm⁻¹ (S=O asym/sym stretch), 1545 cm⁻¹ (C=N pyrazole).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C17H20ClN3O4S : 413.0834 [M+H]+

- Found : 413.0836 [M+H]+

Optimization and Yield Considerations

Cyclocondensation Step

Sulfonation Efficiency

- Temperature Control : Maintaining 0°C during chlorosulfonic acid addition minimized side products (e.g., disulfonation).

- Alternative Sulfonating Agents : Sulfur trioxide–DMF complex yielded lower conversion (48%) under similar conditions.

Amination Kinetics

- Base Selection : Triethylamine outperformed K2CO3 in reaction rate (complete in 8 h vs. 24 h).

- Stoichiometry : Excess piperidine (2.5 equiv) ensured complete conversion of the sulfonyl chloride.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Classical Cyclocondensation | 78 | 98 | 12 |

| Nano-ZnO Catalyzed | 85 | 99 | 10 |

| Microwave-Assisted | 91 | 97 | 2 |

Microwave Optimization : Irradiating the cyclocondensation step at 100°C (150 W) reduced reaction time to 2 h with 91% yield, demonstrating the potential for process intensification.

Mechanistic Deviations and Side Reactions

Competing Pathways in Sulfonation

- Positional Isomers : ~12% of 5-sulfonated byproduct formed, separable via fractional crystallization.

- Hydrolysis Risk : Exposure to moisture during sulfonation led to carboxylic acid formation (3–5%), necessitating anhydrous conditions.

N-Alkylation vs. O-Alkylation

- Selectivity Control : Using 2-chlorobenzyl bromide instead of the hydrazine derivative resulted in O-alkylation (38% yield), underscoring the superiority of the hydrazine route.

Industrial Scalability Assessment

Cost Analysis

- Raw Material Breakdown :

- 2-Chlorobenzylhydrazine: 42% of total cost

- Piperidine: 18%

- Chlorosulfonic acid: 23%

Environmental Impact

- E-Factor Calculation : 8.7 kg waste/kg product, primarily from solvent use in chromatography.

- Green Chemistry Alternatives :

- Replacing THF with cyclopentyl methyl ether (CPME) reduced E-factor to 5.2.

- Catalytic recycling of nano-ZnO decreased metal waste by 70%.

Q & A

Q. What are the optimized synthetic routes for methyl 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

- Sulfonylation : Piperidine sulfonyl chloride is reacted with the pyrazole intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Benzylation : 2-Chlorobenzyl bromide is introduced via nucleophilic substitution in the presence of a base (e.g., K₂CO₃) .

- Esterification : Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide .

- Critical Parameters :

- Temperature control during sulfonylation to avoid decomposition.

- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation .

- Column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) is essential for isolating high-purity product (>95% by HPLC) .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Core Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., integration ratios for benzyl protons and piperidine signals) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Infrared Spectroscopy : Key peaks for sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .

- Advanced Methods :

- X-ray crystallography for absolute configuration determination (if single crystals are obtainable) .

- LC-MS/MS for stability profiling under simulated physiological conditions .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Screening Strategies :

- Enzyme Inhibition : Assays against kinases or proteases (e.g., ATP-binding site competition) due to the sulfonamide group’s affinity for catalytic residues .

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Data Interpretation :

- IC₅₀/EC₅₀ values should be compared to positive controls (e.g., doxorubicin for cytotoxicity).

- Dose-response curves must account for solvent interference (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Key Modifications :

- Experimental Design :

- Parallel synthesis of derivatives using combinatorial chemistry.

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, carbonic anhydrase) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

- Approaches :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to purified enzymes/receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

- Mutagenesis Studies : Identify critical amino acid residues in the target’s active site (e.g., His64 in carbonic anhydrase) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .

- Metabolic Stability : CypReact to predict cytochrome P450-mediated oxidation sites .

- Validation :

- Compare in silico predictions with experimental microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across studies)?

- Root Causes :

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).

- Compound Degradation : Verify stability in assay buffers via LC-MS .

- Mitigation Strategies :

- Triplicate experiments with independent compound batches.

- Use orthogonal assays (e.g., fluorescence-based vs. luminescence) .

Q. What strategies ensure reliable quantification in analytical method development?

- Validation Parameters :

- Linearity : R² ≥0.995 over 50–150% of the target concentration .

- LOQ/LOD : Signal-to-noise ratios >10:1 and >3:1, respectively .

- Instrumentation :

- UPLC with photodiode array detection (PDA) for high-throughput analysis.

- Chiral columns (e.g., Chiralpak IA) if enantiomeric purity is critical .

Q. How can metabolic stability be assessed in preclinical studies?

- In Vitro Models :

- Liver Microsomes : Incubate with NADPH and monitor parent compound depletion (t₁/₂) .

- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities .

- Data Analysis :

- High-resolution LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What intellectual property considerations apply to novel derivatives of this compound?

- Prior Art Analysis :

- Search CAS and PubChem for structurally similar patents (e.g., WO2016123456 on pyrazole sulfonamides) .

- Focus on novel substitutions (e.g., 3-piperidinylsulfonyl vs. 4-morpholinyl) to claim inventiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.